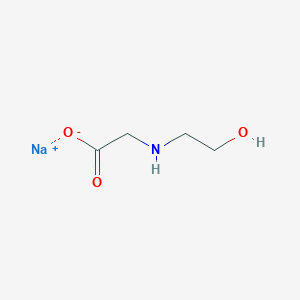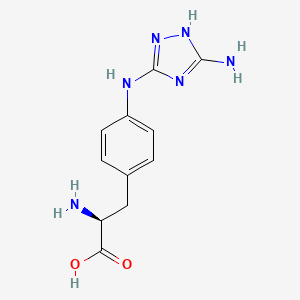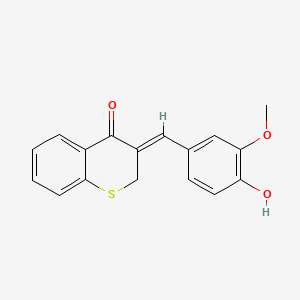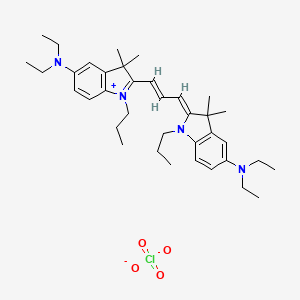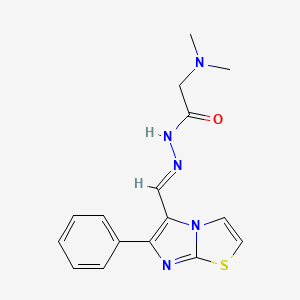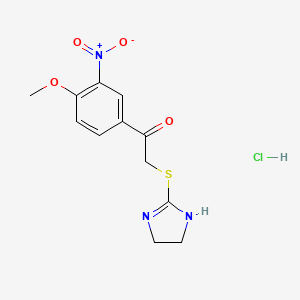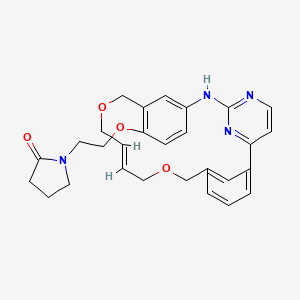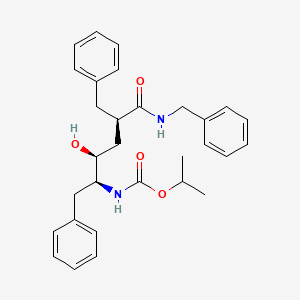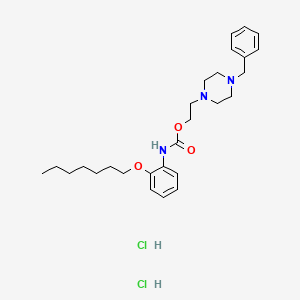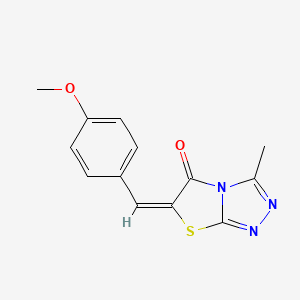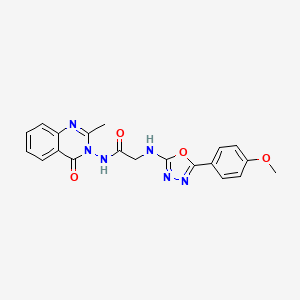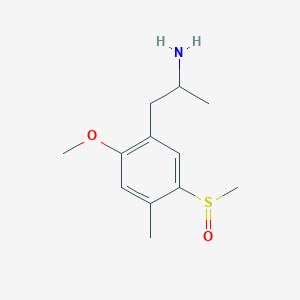
Tomso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tomso, also known as 2-methoxy-4-methyl-5-methylsulfinylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known and Loved). This compound is unique in that it is inactive on its own and requires the consumption of alcohol to become active .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tomso involves several steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:
Preparation of 2-methoxy-4-methyl-5-methylsulfinylbenzaldehyde: This involves the methylation of 2-methoxy-4-methylbenzaldehyde followed by sulfoxidation.
Formation of 2-methoxy-4-methyl-5-methylsulfinylamphetamine: The benzaldehyde derivative is then subjected to reductive amination with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic compound. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Tomso undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tomso has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the effects of sulfoxide and methoxy groups on the reactivity of amphetamines.
Biology: Investigated for its psychoactive properties and potential therapeutic uses.
Mecanismo De Acción
Tomso exerts its effects through interaction with the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the following pathways:
Activation by Alcohol: this compound is inactive on its own and requires alcohol to become active.
Interaction with Neurotransmitter Systems: Once activated, this compound likely interacts with serotonin and dopamine receptors, leading to its psychedelic effects.
Comparación Con Compuestos Similares
Tomso is similar to other substituted amphetamines but has unique properties that set it apart:
TOM (psychedelic): Another compound synthesized by Alexander Shulgin, similar in structure but does not require alcohol for activation.
Metaescaline: A compound that also requires alcohol for activation, similar to this compound.
List of Similar Compounds
- TOM (psychedelic)
- Metaescaline
- Other substituted amphetamines with sulfoxide or methoxy groups .
Propiedades
Número CAS |
757142-16-8 |
|---|---|
Fórmula molecular |
C12H19NO2S |
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
1-(2-methoxy-4-methyl-5-methylsulfinylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2S/c1-8-5-11(15-3)10(6-9(2)13)7-12(8)16(4)14/h5,7,9H,6,13H2,1-4H3 |
Clave InChI |
LMQLBXOYCGXTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)C)CC(C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


